molecular formula C32H29N5O3S B12027310 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12027310
M. Wt: 563.7 g/mol
InChI Key: XRTDGOOHWJOIKW-FMFFXOCNSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzyloxy group, a triazole ring, and multiple aromatic rings, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide intermediate.

    Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with an aldehyde or ketone to form the desired hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the triazole ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s triazole ring is of particular interest due to its potential bioactivity. Triazole-containing compounds are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development studies.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, which could lead to the discovery of new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy and methoxyphenyl groups can enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{(1-methyl-1H-benzimidazol-2-yl)sulfanyl}acetohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetohydrazide
  • N’-((E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-butoxyphenoxy)acetohydrazide

Uniqueness

Compared to similar compounds, N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups. The presence of both benzyloxy and methoxyphenyl groups, along with the triazole ring, provides a distinct set of chemical and biological properties that can be exploited for various applications.

This compound’s versatility and potential make it a valuable subject for ongoing research in multiple scientific disciplines.

Properties

Molecular Formula

C32H29N5O3S

Molecular Weight

563.7 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C32H29N5O3S/c1-23-11-13-26(14-12-23)31-35-36-32(37(31)27-15-17-28(39-2)18-16-27)41-22-30(38)34-33-20-25-9-6-10-29(19-25)40-21-24-7-4-3-5-8-24/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+

InChI Key

XRTDGOOHWJOIKW-FMFFXOCNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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